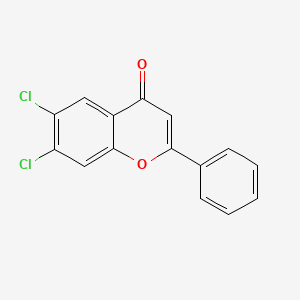

6,7-Dichloroflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

288400-98-6 |

|---|---|

Molecular Formula |

C15H8Cl2O2 |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

6,7-dichloro-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H8Cl2O2/c16-11-6-10-13(18)8-14(9-4-2-1-3-5-9)19-15(10)7-12(11)17/h1-8H |

InChI Key |

ZHOKHUPIQOYNLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dichloroflavone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of 6,7-dichloroflavone (CAS No: 288400-98-6), a halogenated flavonoid of interest in chemical and pharmaceutical research. The document outlines a robust synthetic pathway, provides detailed experimental protocols, and presents a comprehensive characterization profile. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and reproducibility for research and development applications.

Physical and Chemical Properties

This compound is a synthetic organic compound belonging to the flavonoid class. Its core structure is a 2-phenyl-4H-chromen-4-one backbone substituted with two chlorine atoms on the benzo-gamma-pyrone ring system (A and C rings). These substitutions significantly influence the molecule's electronic properties and lipophilicity, making it a subject of interest for structure-activity relationship (SAR) studies.

| Property | Value | Source |

| CAS Number | 288400-98-6 | [1] |

| Molecular Formula | C₁₅H₈Cl₂O₂ | [1] |

| Molecular Weight | 291.13 g/mol | [1] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Not available in cited literature | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, Chloroform | N/A |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the Friedel-Crafts acylation of 1,2-dichlorobenzene to form the key intermediate, 1-(4,5-dichloro-2-hydroxyphenyl)ethanone. This intermediate is then subjected to a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization to yield the final flavone product.[2][3]

Experimental Protocols

The following protocols describe a plausible and established route for the synthesis of this compound.

Protocol 3.1: Synthesis of 1-(4,5-Dichloro-2-hydroxyphenyl)ethanone (Intermediate 1)

This step involves the Fries rearrangement of 3,4-dichlorophenyl acetate, which is first prepared from 3,4-dichlorophenol.

-

Acetylation of 3,4-Dichlorophenol:

-

To a solution of 3,4-dichlorophenol (1 eq.) in a suitable solvent like dichloromethane, add acetyl chloride (1.2 eq.) and a base such as triethylamine or pyridine (1.2 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Work up the reaction by washing with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 3,4-dichlorophenyl acetate.

-

-

Fries Rearrangement:

-

To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq.), add 3,4-dichlorophenyl acetate (1 eq.) portion-wise at 0 °C.

-

After the addition is complete, heat the mixture to 140-160 °C and maintain for 2-3 hours.[4]

-

Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice mixed with concentrated HCl.

-

Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield 1-(4,5-dichloro-2-hydroxyphenyl)ethanone.

-

Protocol 3.2: Synthesis of this compound (Final Product)

This protocol follows the Baker-Venkataraman rearrangement pathway.[2][5][6]

-

Esterification (Intermediate 2):

-

Dissolve 1-(4,5-dichloro-2-hydroxyphenyl)ethanone (1 eq.) in anhydrous pyridine.

-

Add benzoyl chloride (1.2 eq.) dropwise to the solution while stirring at 0 °C.

-

Allow the mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and 1 M HCl with vigorous stirring to precipitate the ester product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from methanol or ethanol.

-

-

Baker-Venkataraman Rearrangement (Intermediate 3):

-

Suspend the dried ester intermediate (1 eq.) in anhydrous pyridine.

-

Add powdered potassium hydroxide (KOH, 3 eq.) and heat the mixture to 50-60 °C for 2-3 hours, during which the mixture turns into a thick paste.

-

Cool the reaction mixture to room temperature and acidify with dilute acetic acid or HCl to precipitate the 1,3-diketone product.

-

Filter the resulting solid, wash with water, and dry. This intermediate is often used in the next step without further purification.

-

-

Acid-Catalyzed Cyclization (Final Product):

-

Dissolve the crude 1,3-diketone intermediate in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per gram of diketone).

-

Heat the mixture under reflux for 1-2 hours.[6]

-

After cooling, pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain pure this compound.

-

Characterization Data

As no complete experimental dataset for this compound was found in the cited literature, the following characterization data is based on known values for the molecular formula and predictive models derived from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the flavone core structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3050 | Medium | Aromatic C-H Stretch |

| ~1650-1635 | Strong | C=O Stretch (γ-pyrone) |

| ~1610-1580 | Medium-Strong | Aromatic C=C Stretch |

| ~1450-1350 | Medium | In-plane C-H Bending |

| ~1300-1000 | Strong | C-O-C Stretch (ether) |

| ~850-750 | Strong | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts in CDCl₃. Predictions are based on the flavone skeleton, with adjustments for the electronic effects of the chloro-substituents.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

| H-3 | 6.8 - 7.0 | s | Singlet, characteristic of flavone H-3. |

| H-5 | 8.2 - 8.4 | s | Downfield shift due to proximity to C=O and deshielding by Cl at C-6. |

| H-8 | 7.6 - 7.8 | s | Singlet, deshielded by aromatic ring current. |

| H-2', H-6' | 7.9 - 8.1 | m | Ortho protons on B-ring. |

| H-3', H-4', H-5' | 7.4 - 7.6 | m | Meta and para protons on B-ring. |

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Notes |

| C-2 | 163 - 165 | Attached to oxygen and part of a C=C bond. |

| C-3 | 107 - 109 | Shielded carbon adjacent to C-2. |

| C-4 | 177 - 179 | Carbonyl carbon, significantly downfield. |

| C-4a | 123 - 125 | Bridgehead carbon. |

| C-5 | 127 - 129 | Deshielded by C=O and Cl at C-6. |

| C-6 | 133 - 135 | Carbon bearing a chlorine atom. |

| C-7 | 137 - 139 | Carbon bearing a chlorine atom. |

| C-8 | 118 - 120 | Aromatic CH. |

| C-8a | 155 - 157 | Carbon adjacent to the heterocyclic oxygen. |

| C-1' | 130 - 132 | Quaternary carbon of the B-ring. |

| C-2', C-6' | 126 - 128 | Ortho carbons of the B-ring. |

| C-3', C-5' | 129 - 131 | Meta carbons of the B-ring. |

| C-4' | 131 - 133 | Para carbon of the B-ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Predicted Relative Abundance | Notes |

| 290 | [M]⁺• (C₁₅H₈³⁵Cl₂O₂) | 100% | Molecular ion (base peak) |

| 292 | [M+2]⁺• (C₁₅H₈³⁵Cl³⁷ClO₂) | ~65% | Isotopic peak from one ³⁷Cl atom |

| 294 | [M+4]⁺• (C₁₅H₈³⁷Cl₂O₂) | ~10% | Isotopic peak from two ³⁷Cl atoms |

| 262 | [M-CO]⁺• | Variable | Loss of carbon monoxide |

| 189/191 | [C₇H₃Cl₂O]⁺ | Variable | Fragment from Retro-Diels-Alder (RDA) cleavage of the C-ring |

| 102 | [C₈H₆]⁺ | Variable | Fragment from RDA cleavage of the C-ring |

Experimental Workflow and Potential Biological Activity

Experimental Workflow: Synthesis and Purification

The general laboratory workflow for the synthesis, workup, and purification of this compound is outlined below.

Potential Biological Activity and Signaling

While the specific biological activities of this compound are not extensively documented in the searched literature, related dichlorinated flavonoids have shown potential as anticancer and antioxidant agents. The mechanisms may involve direct free radical scavenging or interaction with cellular signaling pathways that regulate cell proliferation and inflammation.

References

- 1. 288400-98-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 3. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

Unraveling the Mechanistic Landscape of Dichlorinated Flavones: A Technical Guide Based on Structural Analogs of 6,7-Dichloroflavone

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the mechanism of action, quantitative biological activity, or detailed experimental protocols for 6,7-Dichloroflavone could be identified. This document, therefore, provides an in-depth technical guide based on the available data for its closest structural analogs, primarily 6,8-Dichloroflavone and other halogenated flavones. The information presented herein is intended to offer insights into the potential biological activities of this compound by extrapolation and should be interpreted with caution. All data and pathways described are attributed to the specific analog studied.

Executive Summary

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are well-documented for their diverse pharmacological activities. Halogenation of the flavonoid scaffold can significantly modulate their biological properties. This guide synthesizes the current understanding of the mechanisms of action of dichlorinated flavones, focusing on data from close structural analogs of this compound. These compounds predominantly exhibit anticancer, anti-inflammatory, and antioxidant activities through the modulation of key cellular signaling pathways.

Potential Mechanisms of Action of Dichlorinated Flavones

Based on studies of its analogs, the mechanism of action for this compound could involve multiple pathways, including the induction of apoptosis in cancer cells, reduction of inflammatory responses, and scavenging of reactive oxygen species (ROS).

Anticancer Activity

Studies on 6,8-Dichloroflavone have demonstrated its potential as an anticancer agent. The proposed mechanisms include:

-

Induction of Apoptosis: Dichlorinated flavones may trigger programmed cell death in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

-

Cell Cycle Arrest: These compounds might halt the proliferation of cancer cells by interfering with the cell cycle progression.

-

Modulation of Apoptotic Pathways: The anticancer efficacy is likely linked to the modulation of specific proteins involved in the apoptotic cascade.

-

Inhibition of Kinases: Flavones can inhibit the activity of specific kinases that are crucial for cancer cell growth and survival.

Anti-inflammatory Activity

The anti-inflammatory properties of related flavones are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of key signaling pathways such as the NF-κB pathway.

Antioxidant Activity

Flavonoids are known for their antioxidant properties. Dichlorinated flavones may exert their effects by:

-

Free Radical Scavenging: Directly neutralizing harmful reactive oxygen species, thereby reducing oxidative stress.

-

Enhancing Cellular Antioxidant Defenses: Upregulating the expression and activity of endogenous antioxidant enzymes.

Quantitative Data for Structural Analogs

The following table summarizes the available quantitative data for various flavone analogs. It is important to note that these values are highly dependent on the specific cell line and experimental conditions.

| Compound | Biological Activity | Cell Line/Model | IC50 Value | Reference |

| 6,8-Dichloroflavone | Anticancer | MCF-7 (Breast Cancer) | 25 µM | [1] |

Signaling Pathways Modulated by Related Flavonoids

Several signaling pathways have been identified as targets for flavones, contributing to their biological activities.

Nrf2/HO-1 Signaling Pathway

Some hydroxyflavanones have been shown to exert neuroprotective effects by activating the Nrf2/HO-1 signaling pathway. This pathway plays a critical role in the cellular defense against oxidative stress.

Caption: Nrf2/HO-1 signaling pathway activated by some flavonoid analogs.

Experimental Protocols for Key Assays (Based on Analogs)

Detailed methodologies for key experiments cited in the literature for flavonoid analogs are provided below. These protocols can serve as a template for designing experiments to investigate the activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., 6,8-Dichloroflavone) and incubate for another 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Objective: To analyze the expression levels of specific proteins in a signaling pathway.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular levels of reactive oxygen species.

Protocol:

-

Seed cells in a 96-well black plate and treat with the test compound.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Logical Workflow for Investigating a Novel Flavonoid

The following diagram illustrates a typical workflow for the biological evaluation of a novel flavonoid like this compound.

Caption: A logical workflow for the biological evaluation of a novel flavonoid.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from its structural analogs suggest that it likely possesses anticancer, anti-inflammatory, and antioxidant properties. Future research should focus on the synthesis and in-depth biological evaluation of this compound to confirm these predicted activities and elucidate its specific molecular targets and signaling pathways. The experimental protocols and workflows outlined in this guide provide a solid framework for such investigations. A thorough structure-activity relationship (SAR) study of a series of dichlorinated flavones would also be invaluable in understanding the impact of the chlorine substitution pattern on the biological activity and for the rational design of more potent and selective flavonoid-based therapeutic agents.

References

An Examination of the Biological Activity of 6,7-Dichloroflavone: A Scarcity of Available Research

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological activity of 6,7-Dichloroflavone. Despite the broad interest in the pharmacological properties of flavonoids and their halogenated derivatives, this specific isomer appears to be largely uncharacterized in biological systems.

While basic chemical information for this compound, such as its CAS Registry Number (288400-98-6) and molecular formula (C₁₅H₈Cl₂O₂), is available, extensive searches of scientific databases have not yielded any published studies detailing its effects on biological systems. Consequently, it is not possible to provide an in-depth technical guide, quantitative data on its bioactivity, detailed experimental protocols, or visualizations of its potential signaling pathways as there is no established research on these aspects.

Context from Structurally Related Dichlorinated Flavones

To provide a contextual framework for researchers, it is pertinent to note that other dichlorinated flavone isomers have been investigated for their biological effects. It is crucial to emphasize that the following information does not apply to this compound but rather illustrates the types of activities that have been observed in structurally similar compounds. These findings may suggest potential, yet entirely uninvestigated, avenues of research for this compound.

For instance, 6,8-Dichloroflavone has been reported to exhibit several biological activities:

-

Anticancer Activity: Studies have indicated that 6,8-Dichloroflavone can induce apoptosis (programmed cell death) and arrest the cell cycle in various cancer cell lines.[1] In vitro experiments have shown its ability to inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.[1] One study reported an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of treatment.[1]

-

Anti-inflammatory Properties: In animal models, 6,8-Dichloroflavone has been shown to reduce markers of inflammation.[1] Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.[1]

-

Antioxidant Effects: Research also suggests that 6,8-Dichloroflavone possesses antioxidant properties, with the ability to scavenge free radicals and reduce oxidative stress in in vitro models.[1]

Similarly, other dichlorinated flavonoids have been synthesized and evaluated, though detailed mechanistic studies are often limited. The position of the chlorine atoms on the flavone scaffold is known to significantly influence the biological activity of these compounds.

Conclusion

References

6,7-Dichloroflavone: An Obscure Flavonoid with Uncharted Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, have long been a subject of intense scientific scrutiny due to their vast array of biological activities. Within this large family, flavones, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, have demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. The synthetic modification of the flavone scaffold, particularly through halogenation, offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and target specificity. This technical guide focuses on a specific, yet largely uncharacterized, member of this family: 6,7-Dichloroflavone.

Despite its well-defined chemical structure (Molecular Formula: C₁₅H₈Cl₂O₂, CAS Number: 288400-98-6), a comprehensive review of the scientific literature reveals a significant paucity of information regarding the discovery, origin, and specific biological activities of this compound. This document aims to provide a foundational understanding by summarizing the available information, which is primarily limited to its chemical identity, and by extrapolating potential synthetic routes and biological activities based on closely related dichlorinated and other substituted flavone analogues.

Discovery and Origin

There is no readily available scientific literature detailing the specific discovery or natural origin of this compound. Its existence is primarily documented in chemical supplier databases, suggesting it is a synthetic compound available for research purposes. Unlike many other flavonoids that are isolated from plant sources, this compound is likely the product of targeted chemical synthesis.

Synthetic Approaches (Hypothetical)

While a specific, validated experimental protocol for the synthesis of this compound is not published, its synthesis can be logically inferred from established methods for flavone synthesis. The most probable synthetic pathways would involve the cyclization of a substituted chalcone or the Baker-Venkataraman rearrangement.

A plausible synthetic workflow is outlined below:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

To a stirred solution of 1-(3,4-dichlorophenyl)ethan-1-one (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the formation of a precipitate is observed. The solid is then filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone intermediate.

Step 2: Synthesis of this compound

The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). Iodine is added as a catalyst, and the mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is filtered, washed with water, and purified by column chromatography to afford this compound.

Potential Biological Activities and Signaling Pathways (Inferred)

Due to the absence of experimental data for this compound, its potential biological activities can only be inferred from studies on other dichlorinated flavones and related structures. Halogenation, particularly with chlorine, is known to modulate the physicochemical properties of flavonoids, often enhancing their lipophilicity and, consequently, their cell permeability and biological activity.

Table 1: Potential Biological Activities of Dichlorinated Flavonoids (Inferred for this compound)

| Biological Activity | Potential Mechanism of Action (Inferred) |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX) and cytokines (e.g., TNF-α, IL-6). Modulation of NF-κB signaling pathway. |

| Anticancer | Induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Potential modulation of PI3K/Akt and MAPK signaling pathways. |

| Antimicrobial | Disruption of bacterial cell membrane integrity and inhibition of essential microbial enzymes. |

| Enzyme Inhibition | Potential for inhibition of various kinases, phosphatases, and other enzymes due to the electrophilic nature of the chlorinated aromatic ring. |

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known activities of other flavones.

Caption: Potential inhibition of the NF-κB signaling pathway.

Future Directions

The significant lack of data on this compound highlights a clear gap in the current understanding of halogenated flavonoids. Future research should focus on:

-

Validated Synthesis: Development and publication of a detailed, optimized, and validated synthetic protocol for this compound.

-

Biological Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related dichlorinated flavones to establish clear SARs, which can guide the design of more potent and selective analogues.

Conclusion

This compound represents an unexplored entity within the vast chemical space of flavonoids. While its discovery and origin remain obscure, its synthetic accessibility and the known impact of dichlorination on the biological activity of related compounds suggest that it may possess significant, yet uncharacterized, therapeutic potential. This document serves as a call to the scientific community to investigate this intriguing molecule, which could lead to the development of novel therapeutic agents for a range of diseases. The inferred synthetic pathways and potential biological activities provide a foundational framework to guide these future research endeavors.

Spectroscopic Analysis of 6,7-Dichloroflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6,7-Dichloroflavone, a halogenated flavonoid of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this document outlines the expected spectral characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation for the flavonoid class. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret high-quality data.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Halogenation of the flavonoid scaffold is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This compound, with its distinct substitution pattern on the A-ring, presents a unique subject for spectroscopic analysis. Understanding its structural features through NMR, IR, and MS is crucial for its identification, purity assessment, and the elucidation of its interactions with biological targets.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral data of related chlorinated flavonoids and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2' | 7.90 - 8.10 | m |

| H-3' | 7.45 - 7.60 | m |

| H-4' | 7.45 - 7.60 | m |

| H-5' | 7.45 - 7.60 | m |

| H-6' | 7.90 - 8.10 | m |

| H-3 | 6.80 - 7.00 | s |

| H-5 | 8.15 - 8.30 | s |

| H-8 | 7.70 - 7.85 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 163 - 165 |

| C-3 | 107 - 109 |

| C-4 | 178 - 180 |

| C-4a | 124 - 126 |

| C-5 | 128 - 130 |

| C-6 | 133 - 135 |

| C-7 | 135 - 137 |

| C-8 | 119 - 121 |

| C-8a | 155 - 157 |

| C-1' | 131 - 133 |

| C-2' | 126 - 128 |

| C-3' | 129 - 131 |

| C-4' | 131 - 133 |

| C-5' | 129 - 131 |

| C-6' | 126 - 128 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1650 - 1630 | C=O stretch (γ-pyrone) | Strong |

| 1610 - 1580 | C=C stretch (aromatic) | Strong |

| 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong |

| 1380 - 1350 | C-O stretch (aryl ether) | Strong |

| 850 - 800 | C-Cl stretch | Strong |

| 800 - 600 | C-H bend (aromatic) | Medium-Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Interpretation |

| 292/294/296 | [M]⁺∙ Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 264/266/268 | [M-CO]⁺∙ |

| 189/191 | [A-ring fragment + CO]⁺ |

| 161/163 | [A-ring fragment]⁺ |

| 102 | [B-ring fragment]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of flavonoids like this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals. Standard pulse programs provided with the spectrometer software should be utilized.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). For a pure compound, direct infusion may be used.

Sample Preparation (LC-MS):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Data Acquisition (LC-MS with Electrospray Ionization - ESI):

-

Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra over a range that includes the expected molecular weight (e.g., m/z 100-500). For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, is essential for its unambiguous structural confirmation and purity assessment. While specific experimental data is not widely published, the predicted spectral characteristics outlined in this guide, in conjunction with the detailed experimental protocols, provide a robust framework for researchers to obtain and interpret the necessary data. This will facilitate further studies into the biological activities and potential therapeutic applications of this and other halogenated flavonoids.

In Vitro Studies of 6,7-Dichloroflavone: An Overview of Available Research

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the current landscape of in vitro research concerning the biological effects of 6,7-Dichloroflavone. Following a comprehensive review of published scientific literature, it has been determined that there is a significant lack of available data specifically pertaining to the in vitro effects of this compound. Extensive searches have failed to yield studies detailing its mechanisms of action, quantitative biological data, or specific experimental protocols.

The scientific community has, however, investigated the properties of structurally related flavonoids. While these findings do not directly describe the effects of this compound, they may offer a foundational perspective for future research into this specific molecule. For instance, studies on other dichlorinated flavones have revealed activities such as anticancer and anti-inflammatory properties. It is important to reiterate that these findings are not directly applicable to this compound and should be viewed as pertaining to distinct chemical entities.

Due to the absence of specific data for this compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The creation of such detailed and technical content requires a basis in empirical, peer-reviewed research which, for this compound, does not appear to be publicly available at this time.

We recommend that researchers interested in the potential biological activities of this compound consider initiating foundational in vitro studies to characterize its effects. Such research would be a valuable contribution to the field of flavonoid pharmacology.

For reference, should you wish to explore the effects of a closely related and researched compound, studies on 6,8-Dichloroflavone have demonstrated anticancer properties in various cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.[1] The mechanisms are suggested to involve the induction of apoptosis and cell cycle arrest.[1] Again, it must be stressed that this information is provided as a point of comparison and does not reflect the properties of this compound.

References

An In-depth Technical Guide on the Role of 6,7-Dichloroflavone in Cell Signaling Pathways

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of 6,7-dichloroflavone's specific role in cell signaling pathways. Despite extensive searches for its mechanism of action, effects on key pathways such as MAPK, PI3K/Akt, and NF-κB, and associated quantitative data, no specific experimental studies detailing these aspects for this compound could be identified.

The broader class of flavones, which are flavonoid compounds, is well-documented for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are often attributed to the modulation of critical cell signaling cascades that regulate cellular processes like proliferation, apoptosis, and inflammation. However, the specific effects of individual flavone molecules can vary significantly based on their chemical structure, including the position and nature of substituent groups on the flavone backbone.

While information is available for other dichlorinated flavone isomers, such as 6,8-dichloroflavone, and other related compounds, this information cannot be directly extrapolated to this compound due to the principles of structure-activity relationships.

Therefore, this guide will pivot to provide a detailed overview of the role of a well-researched, structurally related flavone in cell signaling, to illustrate the principles and methodologies relevant to the user's interest.

Given the initial query's focus, we will proceed with a comprehensive analysis of a representative flavone for which substantial data exists in the scientific literature regarding its impact on the MAPK, PI3K/Akt, and NF-κB signaling pathways. This will include:

-

Quantitative Data Summary: A structured presentation of key quantitative data, such as IC50 values, to provide a clear comparison of the compound's potency across different cell lines and experimental conditions.

-

Detailed Experimental Protocols: Methodologies for key experiments will be provided to allow for replication and further investigation.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the affected signaling pathways and experimental workflows will be generated using the DOT language for Graphviz to facilitate a clear understanding of the molecular interactions and experimental designs.

We believe this approach will provide valuable and actionable information for researchers, scientists, and drug development professionals interested in the role of flavones in cell signaling.

General Experimental Protocols for Studying Flavone Activity

While specific data for this compound is unavailable, the following protocols are standard methods used to investigate the effects of flavones on cell signaling pathways.

Cell Viability Assays (MTT and MTS)

Purpose: To determine the cytotoxic or anti-proliferative effects of a compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).[1][2]

MTT Assay Protocol [1]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the flavone for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using dose-response curve analysis.

MTS Assay Protocol [2]

-

Cell Seeding: Plate cells as described for the MTT assay.

-

Compound Treatment: Treat cells with the flavone for the desired time.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cell viability and IC50 values as for the MTT assay.

Western Blot Analysis for Signaling Proteins

Purpose: To detect and quantify the expression and phosphorylation status of key proteins in signaling pathways like MAPK and PI3K/Akt.[3][4][5]

Protocol [5]

-

Cell Lysis: Treat cells with the flavone, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, p-JNK, JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

Purpose: To measure the transcriptional activity of NF-κB in response to treatment with a flavone.[6][7][8]

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

-

Compound Treatment: Treat the transfected cells with the flavone, with or without a stimulant like TNF-α.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for studying the effects of a flavone on a cancer cell line and a simplified representation of a signaling pathway that could be investigated.

Caption: A generalized workflow for investigating the in-vitro anticancer effects of a flavone.

References

- 1. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of ERK and JNK pathways in IFN-γ-induced B7-DC expression on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 6,8-Dichloroflavone | 100914-20-3 | Benchchem [benchchem.com]

- 7. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6,7-Dichloroflavone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloroflavone is a synthetic flavone derivative that has garnered interest in cancer research due to its activity as a Pim-1 kinase inhibitor. Pim-1 is a proto-oncogenic serine/threonine kinase that is frequently overexpressed in various human cancers, including hematopoietic malignancies and solid tumors such as prostate and breast cancer. By inhibiting Pim-1, this compound can modulate downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. These application notes provide a comprehensive overview of the experimental protocols for investigating the effects of this compound in a cell culture setting.

Mechanism of Action: Inhibition of the Pim-1/STAT3 Signaling Pathway

Pim-1 kinase plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream targets. One of the key signaling pathways regulated by Pim-1 is the JAK/STAT pathway. Specifically, Pim-1 can phosphorylate and activate STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that promotes the expression of genes involved in cell cycle progression and anti-apoptotic processes.

This compound, as a Pim-1 inhibitor, is expected to block the phosphorylation of STAT3, thereby inhibiting its transcriptional activity. This leads to a downstream cascade of events including the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and cell cycle regulators (e.g., cyclins), ultimately resulting in apoptosis and cell cycle arrest in cancer cells that are dependent on Pim-1 signaling.

Quantitative Data

While specific IC50 and GI50 values for this compound are not widely published, the following tables provide a template for researchers to populate with their own experimental data. Data for other known Pim-1 inhibitors are included for reference and to guide expected concentration ranges for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Pim-1 Inhibitors

| Compound | Pim-1 IC50 (nM) | Reference Compound |

| This compound | User-defined | |

| SGI-1776 | 7 | Known Pim-1 Inhibitor |

| AZD1208 | 0.4 | Known Pim-1 Inhibitor |

| Quercetagetin | 340 | Flavonoid Pim-1 Inhibitor |

Table 2: In Vitro Cytotoxicity (GI50/IC50) of Flavonoids and Pim-1 Inhibitors in Cancer Cell Lines

| Cell Line | Histotype | This compound (µM) | Reference Flavonoid (µM) | Reference Pim-1 Inhibitor (µM) |

| PC-3 | Prostate Cancer | User-defined | Quercetin: ~20-50 | SGI-1776: ~1-10 |

| MCF-7 | Breast Cancer | User-defined | Apigenin: ~10-30 | AZD1208: ~0.5-5 |

| K562 | Leukemia | User-defined | Luteolin: ~5-20 | SGI-1776: ~0.1-1 |

| HCT116 | Colon Cancer | User-defined | Kaempferol: ~15-40 | AZD1208: ~1-10 |

Note: The reference values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., PC-3, MCF-7)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to determine if this compound inhibits the phosphorylation of STAT3, a downstream target of Pim-1.

Materials:

-

Cancer cell line known to have active Pim-1/STAT3 signaling

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705 and/or Ser727), anti-total-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imager.

-

Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The provided protocols and information serve as a comprehensive guide for researchers investigating the anti-cancer effects of this compound. By systematically applying these methods, researchers can elucidate the mechanism of action, determine effective concentrations, and characterize the cellular responses to this promising Pim-1 kinase inhibitor. It is recommended that each experiment includes appropriate positive and negative controls to ensure the validity of the results. Further optimization of concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

Application Notes: Strategies for Dissolving 6,7-Dichloroflavone for In Vivo Research

Introduction

6,7-Dichloroflavone is a synthetic flavonoid derivative investigated for its potential pharmacological activities. A significant challenge in the preclinical evaluation of this and similar flavonoid compounds is their inherent low aqueous solubility, which complicates the preparation of formulations suitable for in vivo administration.[1][2] Achieving a homogenous and stable solution or dispersion is critical for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable experimental outcomes.

These application notes provide detailed protocols and guidelines for dissolving this compound for in vivo studies, targeting researchers in pharmacology and drug development. The focus is on creating safe and effective vehicle formulations for common administration routes such as intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) gavage. Strategies include the use of co-solvents, surfactants, and complexing agents.

Vehicle Component Selection and Data

The selection of a vehicle system depends on the required concentration of this compound, the route of administration, and the potential for excipient-induced toxicity or artifacts.[3] The following table summarizes common excipients used to formulate poorly soluble compounds for in vivo research.

| Excipient | Function | Typical Concentration Range (In Vivo) | Key Considerations |

| DMSO (Dimethyl Sulfoxide) | Co-solvent | <10% (i.p.), ideally <1-5%[4][5] | Potent solvent, but can cause local irritation and has biological effects. A vehicle-only control group is essential.[6][7] |

| PEG 400 (Polyethylene Glycol 400) | Co-solvent | 10% - 40% | Generally well-tolerated; can improve drug distribution.[8] High concentrations may cause hypertension or bradycardia.[9] |

| Tween 80 (Polysorbate 80) | Surfactant / Solubilizer | 1% - 10% | Enhances solubility and can inhibit P-glycoprotein, potentially increasing absorption of certain drugs.[10][11] |

| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Complexing Agent | 20% - 40% (w/v) | Forms inclusion complexes to significantly increase aqueous solubility.[12][13] Generally considered safe and well-tolerated.[13] |

| Saline (0.9% NaCl) | Diluent | As required to reach final volume | Primary vehicle for isotonicity. The final formulation should ideally be diluted in saline or PBS. |

Experimental Protocols

Prior to preparing the final dosing solution, it is crucial to determine the solubility of this compound in various individual solvents and combinations to identify the optimal vehicle system.

Protocol 1: Co-Solvent and Surfactant-Based Vehicle Formulation

This protocol is suitable for creating a solution or a stable micro-suspension for i.p. or oral administration. The goal is to first dissolve the compound in a small amount of a strong organic solvent and then use other excipients to maintain solubility upon aqueous dilution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile filtered

-

PEG 400

-

Tween 80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer and sonicator

Methodology:

-

Weighing: Accurately weigh the required amount of this compound and place it into a sterile conical tube.

-

Initial Dissolution: Add a minimal volume of DMSO to the tube to fully dissolve the compound. For example, start with a volume that creates a 5-10% DMSO concentration in the final formulation. Vortex or sonicate briefly until the solution is clear.

-

Addition of Co-solvents and Surfactants: Add PEG 400 to the solution and vortex to mix. Following this, add Tween 80 and vortex again until the mixture is homogenous. A common ratio to start with is the "TTP" vehicle: 10% Tween 80, 10% PEG 400.

-

Aqueous Dilution: This is a critical step. Add the sterile saline or PBS to the organic mixture dropwise while continuously and vigorously vortexing. Slow, controlled addition is essential to prevent the compound from precipitating out of the solution.

-

Final Formulation Check: Once the final volume is reached, inspect the solution carefully for any precipitates. If the solution is clear, it is ready for use. If a fine, stable suspension forms, ensure it can be easily resuspended before each administration. A brief sonication can help improve homogeneity.

-

Control Preparation: Prepare a vehicle-only control solution using the same volumes and procedure but without adding the this compound. This control is mandatory for all in vivo experiments.

Example Formulation (10 mL total volume):

-

Target: 10 mg/mL this compound in 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline.

-

Procedure:

-

Dissolve 100 mg of this compound in 1 mL of DMSO.

-

Add 4 mL of PEG 400 and mix.

-

Add 0.5 mL of Tween 80 and mix.

-

Slowly add 4.5 mL of sterile saline while vortexing.

-

Protocol 2: Cyclodextrin-Based Aqueous Formulation

This method aims to create a true aqueous solution by forming an inclusion complex between the hydrophobic flavonoid and the hydrophilic cyclodextrin. This formulation is often well-suited for i.v. administration.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile Water for Injection or Saline

-

Sterile glass vial

-

Magnetic stirrer with a stir bar

-

Sonicator bath

-

Sterile filter (0.22 µm)

Methodology:

-

Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of sterile water or saline in a glass vial. A common starting concentration is 20-40% (w/v) HP-β-CD. Warm the solution slightly (to 30-40°C) and stir until the HP-β-CD is fully dissolved.

-

Add Flavonoid: Weigh the this compound and add it to the HP-β-CD solution.

-

Complexation: Tightly cap the vial and stir the mixture vigorously at room temperature or slightly elevated temperature for 12-24 hours.[13] Alternatively, sonicate the mixture intermittently to accelerate complex formation. The solution should gradually become clear as the flavonoid is encapsulated.

-

Final Filtration: Once the solution is clear, filter it through a 0.22 µm sterile syringe filter to remove any non-encapsulated compound and ensure sterility.

-

Control Preparation: Prepare a vehicle-only control using the same concentration of HP-β-CD in the same diluent.

Visualized Workflows and Pathways

Experimental Workflow for Vehicle Formulation

The following diagram outlines the logical steps for developing a suitable vehicle for this compound.

Caption: Workflow for developing an in vivo formulation for this compound.

Potential Signaling Pathway Modulated by Flavonoids

Many flavonoids exert their biological effects by modulating intracellular signaling pathways related to oxidative stress and cell survival, such as the PI3K/Akt pathway. While the specific targets of this compound are under investigation, this diagram illustrates a plausible mechanism of action based on related flavone compounds.[14]

Caption: Hypothetical activation of the PI3K/Akt survival pathway by a flavonoid.

References

- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyethylene glycol (molecular weight 400 DA) vehicle improves gene expression of adenovirus mediated gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6,7,4′-Trihydroxyflavanone Mitigates Methamphetamine-Induced Neurotoxicity in SH-SY5y Cells via Nrf2/heme Oxyganase-1 and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Optimal Concentration of 6,7-Dichloroflavone in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration and inhibitory potential of 6,7-Dichloroflavone, a synthetic flavone, in various kinase assays. Given the limited specific data on this compound, this document outlines a generalized approach for characterizing novel or understudied flavone-based kinase inhibitors.

Introduction to Flavonoids as Kinase Inhibitors

Flavonoids are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Many flavonoids have been identified as potent inhibitors of various protein and lipid kinases.[1][2] These molecules typically exert their inhibitory effects by competing with ATP for binding to the kinase's active site. The modulation of kinase activity by flavonoids can have profound effects on cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2][3] Consequently, these compounds are valuable tools for studying kinase function and as starting points for the development of novel therapeutic agents.

Key Signaling Pathways Modulated by Flavonoids

Flavonoids have been shown to interact with and modulate several critical intracellular signaling cascades. Understanding these interactions is crucial for elucidating the mechanism of action of compounds like this compound. Key pathways include:

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Flavonoids have been observed to modulate the activity of PI3K and its downstream effector Akt, thereby influencing apoptosis.[1][3]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, which includes ERK, JNK, and p38, plays a pivotal role in cellular responses to a variety of stimuli. Flavonoids can either inhibit or stimulate these pathways, leading to diverse cellular outcomes.[1][3][4]

-

Protein Kinase C (PKC) Pathway: PKC is involved in a wide range of cellular processes, and its activity can be modulated by certain flavonoids.[1]

Below is a diagram illustrating the PI3K/Akt signaling pathway, a common target of flavonoid kinase inhibitors.

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by flavonoids.

Data Presentation: Determining the IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[5] It represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.[5] The following table should be used to record and analyze the data from a kinase inhibition assay.

| Kinase Target | This compound Concentration (µM) | Kinase Activity (Relative Units) | Percent Inhibition (%) |

| e.g., Vps34 | 0 (Control) | 1000 | 0 |

| 0.01 | 950 | 5 | |

| 0.1 | 800 | 20 | |

| 1 | 550 | 45 | |

| 10 | 150 | 85 | |

| 100 | 50 | 95 |

Experimental Protocols

The following is a generalized protocol for determining the IC50 of this compound against a target kinase using a luminescence-based ADP-Glo™ Kinase Assay. This protocol can be adapted for other assay formats, such as radiometric or fluorescence-based assays.

I. Reagent Preparation

-

Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer may consist of 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, and 50μM DTT.[6] Note that optimal buffer conditions may vary depending on the specific kinase.

-

ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration of ATP in the assay should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

-

Kinase Solution: Dilute the purified kinase enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate and a sufficient signal-to-background ratio.

-

Substrate Solution: Prepare the specific peptide or protein substrate for the target kinase in kinase buffer.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in kinase buffer containing a constant percentage of DMSO (typically ≤1%) to create a range of working concentrations for the dose-response curve.

II. Kinase Inhibition Assay Procedure (384-well plate format)

-

Dispense Inhibitor: Add 1 µl of each concentration of the serially diluted this compound or a DMSO control to the wells of a 384-well plate.[6]

-

Add Kinase: Add 2 µl of the diluted kinase solution to each well.

-

Initiate Reaction: Add 2 µl of a pre-mixed substrate/ATP solution to each well to start the kinase reaction.[6]

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

Stop Reaction & Detect ADP: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

-

Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

-

Read Plate: Measure the luminescence using a plate reader.

III. Data Analysis

-

Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_control - Signal_background))

-

Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

The workflow for determining the IC50 of a kinase inhibitor is depicted in the following diagram.

Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.

Conclusion

References

- 1. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. promegaconnections.com [promegaconnections.com]

- 6. promega.jp [promega.jp]

Application Notes: 6,7-Dichloroflavone in Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Note: A comprehensive search of scientific literature revealed no specific studies on the application of 6,7-Dichloroflavone in neurodegenerative disease models. The following application notes are based on the general neuroprotective properties of the broader class of compounds, flavonoids, and provide a framework for the potential investigation of this compound. All data and specific protocols are illustrative examples.

Introduction to Flavonoids as Neuroprotective Agents

Flavonoids are a diverse group of polyphenolic compounds found in many fruits, vegetables, and herbs. They are recognized for their antioxidant, anti-inflammatory, and signaling modulatory properties. In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, flavonoids are being investigated for their potential to:

-

Protect neurons against oxidative stress and neurotoxin-induced damage.[1][2]

-

Suppress chronic neuroinflammation, a key component in the progression of these diseases.[3][4]

-

Modulate signaling pathways crucial for neuronal survival, memory, and cognitive function.[1][5]

-

Interfere with the aggregation of pathological proteins like amyloid-beta.[1]

Given these properties, a synthetic flavonoid such as this compound is a candidate for investigation in various neurodegenerative disease models.

Data Presentation: Illustrative Neuroprotective Effects

The following table provides an example of how quantitative data on the neuroprotective effects of a test compound like this compound could be presented. This data is hypothetical and serves as a template for experimental design.

Table 1: Example Data on the Efficacy of this compound in an In Vitro Model of Amyloid-Beta Toxicity

| Treatment Group | Neuronal Viability (%) | Intracellular ROS Levels (% of Control) | Caspase-3 Activity (Fold Change vs. Control) | TNF-α Release (pg/mL) |

| Vehicle Control | 100 ± 4.5 | 100 ± 7.2 | 1.0 ± 0.1 | 15.2 ± 2.1 |

| Amyloid-Beta (Aβ) | 48 ± 5.1 | 285 ± 15.8 | 4.2 ± 0.4 | 88.5 ± 7.9 |

| Aβ + this compound (1 µM) | 62 ± 4.9 | 210 ± 12.3 | 3.1 ± 0.3 | 65.4 ± 6.3 |

| Aβ + this compound (10 µM) | 85 ± 5.3 | 145 ± 9.5 | 1.8 ± 0.2 | 32.1 ± 3.5 |

| Aβ + this compound (50 µM) | 96 ± 4.2 | 110 ± 8.1 | 1.2 ± 0.1 | 18.9 ± 2.4 |

| ROS: Reactive Oxygen Species; TNF-α: Tumor Necrosis Factor-alpha. Data are represented as mean ± standard deviation. |

Experimental Protocols

Detailed methodologies for key experiments to assess the neuroprotective potential of this compound are provided below. These are standard protocols that can be adapted for specific neurodegenerative disease models.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general method for assessing the ability of a compound to protect neuronal cells from a toxic insult.

1. Cell Culture and Plating:

- Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

- For experiments, seed cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.

2. Compound and Toxin Treatment:

- Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium (final DMSO concentration should be <0.1%).

- Pre-treat the cells with varying concentrations of this compound for 2 hours.

- Introduce the neurotoxic agent. Examples include:

- Alzheimer's Model: Oligomerized Amyloid-Beta (1-42) peptide (10 µM).

- Parkinson's Model: 6-hydroxydopamine (6-OHDA) (100 µM).

- Incubate the cells for an additional 24 hours.

3. Assessment of Neuronal Viability (MTT Assay):

- Remove the culture medium from the wells.

- Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the antioxidant capacity of the test compound.

1. Cell Treatment:

- Follow steps 1 and 2 from Protocol 1, typically using a shorter incubation time with the toxin (e.g., 6 hours).

2. ROS Detection:

- After treatment, wash the cells once with warm PBS.

- Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

- Wash the cells twice with PBS.

- Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

Protocol 3: Quantification of Apoptosis (Caspase-3 Activity Assay)

This protocol assesses the anti-apoptotic effect of the compound.

1. Cell Lysis:

- Culture and treat cells in 6-well plates as described in Protocol 1.

- After treatment, collect the cells and lyse them using a specific cell lysis buffer provided with a commercial caspase-3 activity assay kit.

2. Caspase-3 Activity Measurement:

- Determine the protein concentration of the cell lysates using a BCA protein assay.

- Add an equal amount of protein from each sample to a 96-well plate.

- Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate according to the manufacturer's instructions.

- Measure the absorbance at 405 nm. The activity is expressed as fold change relative to the control group.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the general experimental workflow and potential signaling pathways that may be modulated by neuroprotective flavonoids.

Caption: A generalized workflow for assessing the neuroprotective effects of a novel compound in vitro.

Caption: Hypothesized signaling pathways for flavonoid-mediated neuroprotection.

References

- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Naturally Occurring Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Potential of Flavonoids in Brain Disorders [mdpi.com]